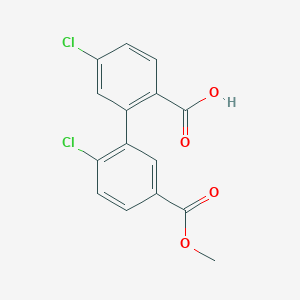

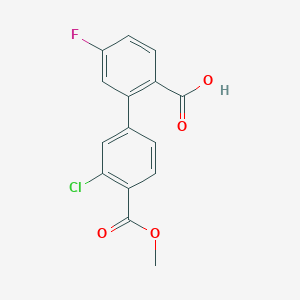

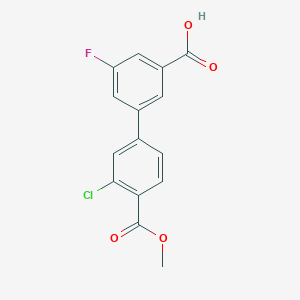

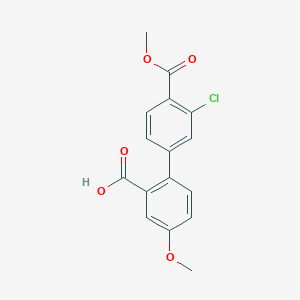

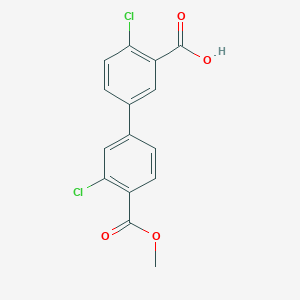

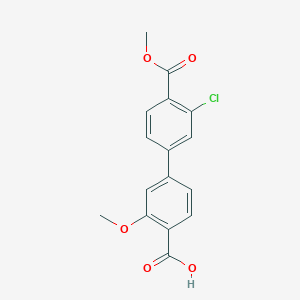

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, or 4-CMMC-2-MBA, is an aromatic carboxylic acid that has a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents, making it an ideal reagent for various chemical reactions. 4-CMMC-2-MBA has been extensively studied in recent years, and its unique properties have been exploited in many different fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

4-CMMC-2-MBA has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including amino acids, peptides, and heterocycles. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. In addition, 4-CMMC-2-MBA has been used in the synthesis of new materials, such as polymers and nanoparticles. Finally, it has been used in the synthesis of organic dyes and pigments for use in the textile and printing industries.

Mechanism of Action

The mechanism of action of 4-CMMC-2-MBA is not fully understood. However, it is believed to act as a proton acceptor, which can facilitate the formation of covalent bonds between molecules. Additionally, it has been suggested that 4-CMMC-2-MBA can act as a Lewis acid, which can facilitate the formation of coordination complexes. Finally, it has been suggested that 4-CMMC-2-MBA can act as a nucleophile, which can facilitate the formation of a variety of organic compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-CMMC-2-MBA are not well understood. However, it has been suggested that 4-CMMC-2-MBA can act as an antioxidant, which can protect cells from oxidative stress. Additionally, it has been suggested that 4-CMMC-2-MBA can act as an anti-inflammatory agent, which can reduce inflammation in the body. Finally, it has been suggested that 4-CMMC-2-MBA can act as a neuroprotective agent, which can protect neurons from damage.

Advantages and Limitations for Lab Experiments

4-CMMC-2-MBA has several advantages for use in laboratory experiments. It is a colorless, crystalline solid that is soluble in organic solvents, making it an ideal reagent for various chemical reactions. Additionally, it is relatively inexpensive and can be easily synthesized in a laboratory setting. However, there are some limitations to using 4-CMMC-2-MBA in laboratory experiments. It is highly toxic and should be handled with caution. Additionally, it is highly volatile and should be stored in an airtight container.

Future Directions

The potential future directions for 4-CMMC-2-MBA are numerous. It could be used in the development of new pharmaceuticals and materials, as well as in the synthesis of new compounds. Additionally, it could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, it could be used to study the biochemical and physiological effects of various compounds, such as drugs and toxins.

Synthesis Methods

4-CMMC-2-MBA can be synthesized via a three-step process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenol with 2-methoxybenzoic acid to form 4-CMMC-2-MBA. This reaction takes place in the presence of an acid catalyst, such as p-toluenesulfonic acid, and is typically carried out at a temperature of 80-90°C. The second step involves the purification of the product, which can be done by recrystallization or column chromatography. Finally, the third step involves the isolation of the pure product, which can be accomplished by vacuum distillation or sublimation.

properties

IUPAC Name |

4-(3-chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO5/c1-21-14-8-10(4-6-12(14)15(18)19)9-3-5-11(13(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBNFSDFVXAROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692015 |

Source

|

| Record name | 3'-Chloro-3-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid | |

CAS RN |

1261940-32-2 |

Source

|

| Record name | 3'-Chloro-3-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.